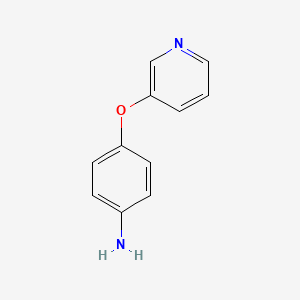

4-(Pyridin-3-yloxy)aniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-pyridin-3-yloxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c12-9-3-5-10(6-4-9)14-11-2-1-7-13-8-11/h1-8H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSLIXJKSPVCNHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)OC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50390206 | |

| Record name | 4-(pyridin-3-yloxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50390206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80650-45-9 | |

| Record name | 4-(pyridin-3-yloxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50390206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(pyridin-3-yloxy)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(Pyridin-3-yloxy)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthetic pathways for 4-(Pyridin-3-yloxy)aniline, a valuable building block in medicinal chemistry and drug discovery. The document outlines the most common and effective synthesis strategies, complete with detailed experimental protocols, quantitative data, and process visualizations to ensure reproducibility and facilitate application in a research and development setting.

Introduction

This compound is a key structural motif present in a variety of pharmacologically active molecules. Its unique combination of a flexible ether linkage and the hydrogen bonding capabilities of the aniline and pyridine moieties makes it a desirable component in the design of kinase inhibitors and other therapeutic agents. This guide explores the principal synthetic routes to this compound, focusing on Nucleophilic Aromatic Substitution (SNAr), Ullmann Condensation, and Buchwald-Hartwig Amination.

Core Synthetic Pathways

The synthesis of this compound primarily involves the formation of a diaryl ether bond. The three main strategies to achieve this are detailed below, with a particular focus on the most prevalent Nucleophilic Aromatic Substitution (SNAr) route.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr pathway is the most commonly employed method for the synthesis of this compound. This approach typically involves two key steps: the formation of a nitro-substituted diaryl ether intermediate, followed by the reduction of the nitro group to the desired aniline.

Pathway Overview:

The general workflow for the SNAr synthesis is depicted below.

Figure 1: General workflow for the SNAr synthesis of this compound.

Step 1: Synthesis of 4-(Pyridin-3-yloxy)nitrobenzene via SNAr

This step involves the reaction of 3-hydroxypyridine with an activated aryl halide, typically 4-fluoronitrobenzene or 4-chloronitrobenzene. The electron-withdrawing nitro group in the para position of the aryl halide facilitates nucleophilic attack by the hydroxyl group of 3-hydroxypyridine.

Figure 2: Reaction scheme for the SNAr formation of the nitro-intermediate.

Experimental Protocol: Synthesis of 4-(Pyridin-3-yloxy)nitrobenzene

| Parameter | Value |

| Reactants | |

| 3-Hydroxypyridine | 1.0 eq |

| 4-Fluoronitrobenzene | 1.1 eq |

| Reagents & Solvents | |

| Potassium Carbonate (K₂CO₃) | 2.0 eq |

| Dimethylformamide (DMF) | 10 mL/g of 3-hydroxypyridine |

| Reaction Conditions | |

| Temperature | 100-120 °C |

| Reaction Time | 4-8 hours |

| Atmosphere | Inert (e.g., Nitrogen or Argon) |

| Work-up & Purification | |

| Procedure | 1. Cool the reaction mixture to room temperature. 2. Pour into ice-water and stir to precipitate the product. 3. Filter the solid, wash with water, and dry under vacuum. |

| Purification | Recrystallization from ethanol or isopropanol. |

| Yield | 85-95% |

Step 2: Reduction of 4-(Pyridin-3-yloxy)nitrobenzene

The nitro intermediate is subsequently reduced to the target aniline. Several methods can be employed for this transformation, with catalytic hydrogenation being a common and efficient choice. Other reducing agents such as tin(II) chloride or iron in acidic media can also be used.

Figure 3: Reaction scheme for the reduction of the nitro-intermediate.

Experimental Protocol: Reduction of 4-(Pyridin-3-yloxy)nitrobenzene

| Parameter | Value |

| Reactant | |

| 4-(Pyridin-3-yloxy)nitrobenzene | 1.0 eq |

| Reagents & Solvents | |

| Palladium on Carbon (10% Pd/C) | 5-10 mol% |

| Hydrogen Gas (H₂) | 1-3 atm |

| Ethanol or Methanol | 20 mL/g of nitro compound |

| Reaction Conditions | |

| Temperature | Room Temperature |

| Reaction Time | 2-6 hours |

| Work-up & Purification | |

| Procedure | 1. Filter the reaction mixture through Celite to remove the catalyst. 2. Concentrate the filtrate under reduced pressure. |

| Purification | The crude product is often of high purity and can be used directly or recrystallized from a suitable solvent if necessary. |

| Yield | >95% |

Ullmann Condensation

The Ullmann condensation is a classical method for forming diaryl ethers, utilizing a copper catalyst. For the synthesis of this compound, this would typically involve the coupling of 4-aminophenol with a 3-halopyridine, such as 3-bromopyridine.

Pathway Overview:

Figure 4: General scheme for the Ullmann condensation route.

Experimental Considerations:

Traditional Ullmann reactions often require high temperatures (typically >150 °C) and stoichiometric amounts of copper.[1] Modern variations may utilize ligands to facilitate the reaction under milder conditions. However, this route can suffer from lower yields and difficulties in product purification compared to the SNAr pathway.

Quantitative Data for Ullmann Condensation:

| Parameter | Typical Range |

| Catalyst Loading (Cu) | 10-100 mol% |

| Base | 2.0-3.0 eq |

| Temperature | 150-210 °C |

| Solvent | N-Methyl-2-pyrrolidone (NMP), Dimethylformamide (DMF) |

| Yield | 40-70% (variable) |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a modern palladium-catalyzed cross-coupling reaction that can be adapted for C-O bond formation.[2][3] This method offers a milder alternative to the Ullmann condensation for coupling 4-aminophenol with 3-bromopyridine.

Pathway Overview:

Figure 5: General scheme for the Buchwald-Hartwig C-O coupling.

Experimental Considerations:

The success of the Buchwald-Hartwig C-O coupling is highly dependent on the choice of palladium precursor, phosphine ligand, base, and solvent. Optimization of these parameters is often necessary to achieve high yields.

Quantitative Data for Buchwald-Hartwig C-O Coupling:

| Parameter | Typical Range |

| Catalyst Loading (Pd) | 1-5 mol% |

| Ligand Loading | 1.2-2.0 eq relative to Pd |

| Base | 1.5-2.5 eq |

| Temperature | 80-120 °C |

| Solvent | Toluene, 1,4-Dioxane |

| Yield | 60-90% (variable) |

Summary of Synthetic Pathways

The table below summarizes the key aspects of the discussed synthetic pathways for this compound.

| Pathway | Key Transformation | Starting Materials | Key Reagents | Typical Yield | Advantages | Disadvantages |

| SNAr | C-O bond formation (ether synthesis) followed by nitro reduction | 3-Hydroxypyridine, 4-Fluoronitrobenzene | Base (K₂CO₃), Reducing Agent (H₂/Pd/C) | High (>80%) | High yields, readily available starting materials, reliable. | Two-step process. |

| Ullmann | C-O bond formation (ether synthesis) | 4-Aminophenol, 3-Bromopyridine | Copper catalyst, Base | Moderate (40-70%) | Single step to form the diaryl ether. | Harsh reaction conditions, often requires stoichiometric copper, potential for side reactions. |

| Buchwald-Hartwig | C-O bond formation (ether synthesis) | 4-Aminophenol, 3-Bromopyridine | Palladium catalyst, Phosphine ligand, Base | Good (60-90%) | Milder conditions than Ullmann, high functional group tolerance. | Cost of catalyst and ligands, requires careful optimization. |

Conclusion

For the synthesis of this compound, the Nucleophilic Aromatic Substitution (SNAr) pathway proceeding through a nitro-substituted intermediate offers the most reliable and high-yielding route. The starting materials are commercially available and the reaction conditions for both the ether formation and the subsequent nitro group reduction are well-established and scalable. While the Ullmann condensation and Buchwald-Hartwig amination present viable single-step alternatives for the crucial C-O bond formation, they may require more extensive optimization and potentially result in lower overall yields or higher costs. This guide provides the necessary foundational information for researchers to successfully synthesize this compound for applications in drug discovery and development.

References

An In-Depth Technical Guide to 4-(Pyridin-3-yloxy)aniline: Chemical Properties, Structure, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Pyridin-3-yloxy)aniline is a heterocyclic aromatic compound of interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical properties, structural features, and synthetic methodologies. The document consolidates available quantitative data into structured tables, outlines a detailed experimental protocol for its synthesis, and includes visualizations to illustrate its structure and a common synthetic pathway.

Chemical Properties and Structure

This compound is a solid at room temperature, characterized by the molecular formula C₁₁H₁₀N₂O.[1] Its structure features a pyridine ring linked to an aniline moiety through an ether bond.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. While experimental data for some properties are limited, computed values from reliable sources are included to provide a comprehensive profile.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀N₂O | [2] |

| Molecular Weight | 186.21 g/mol | [2] |

| CAS Number | 80650-45-9 | [1] |

| Appearance | Solid | [1] |

| Melting Point | 167 °C (Computed) | [2] |

| Boiling Point | Not available | |

| Solubility | Soluble in organic solvents such as DMSO and ethanol.[3] | [3] |

Structural Information

The chemical structure of this compound is depicted below. The molecule consists of a pyridin-3-ol moiety ether-linked to the 4-position of an aniline ring.

Caption: Chemical structure of this compound.

Spectroscopic Data

| Spectroscopic Technique | Data Summary | Source |

| ¹³C NMR | Spectra available from SpectraBase. | [2] |

| Mass Spectrometry (GC-MS) | Top m/z peaks at 186, 108, and 80. | [2] |

| Infrared (IR) Spectroscopy | Vapor phase IR spectra are available from SpectraBase. | [2] |

Synthesis of this compound

The synthesis of this compound can be achieved through several synthetic routes. One common and effective method is the Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution reaction. This reaction involves the coupling of an aryl halide with an alcohol. In this case, 3-hydroxypyridine is coupled with a 4-haloaniline derivative.

A related synthetic approach involves the reduction of a nitro-analogue, 4-(3-pyridyloxy)nitrobenzene. This precursor can be synthesized via an Ullmann condensation between 3-hydroxypyridine and 4-bromonitrobenzene. The subsequent reduction of the nitro group yields the desired aniline.

Experimental Protocol: Synthesis via Reduction of 4-(3-Pyridyloxy)nitrobenzene

This two-step protocol outlines the synthesis of this compound starting from 3-hydroxypyridine and 4-bromonitrobenzene.

Step 1: Synthesis of 4-(3-Pyridyloxy)nitrobenzene (Ullmann Condensation)

Caption: Ullmann condensation for the synthesis of the intermediate.

-

Materials:

-

3-Hydroxypyridine

-

4-Bromonitrobenzene

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

-

Procedure:

-

To a reaction flask, add 3-hydroxypyridine, 4-bromonitrobenzene, copper(I) iodide, and potassium carbonate in a suitable solvent such as DMF.

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 4-(3-pyridyloxy)nitrobenzene.

-

Step 2: Reduction of 4-(3-Pyridyloxy)nitrobenzene to this compound

Caption: Reduction of the nitro intermediate to the final product.

-

Materials:

-

4-(3-Pyridyloxy)nitrobenzene

-

Iron powder (Fe)

-

Ammonium chloride (NH₄Cl)

-

Ethanol

-

Water

-

-

Procedure:

-

Suspend 4-(3-pyridyloxy)nitrobenzene in a mixture of ethanol and water.

-

Add iron powder and ammonium chloride to the suspension.

-

Heat the mixture to reflux and stir vigorously for several hours until the reaction is complete (monitored by TLC).

-

Filter the hot reaction mixture through a pad of celite to remove the iron salts.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

-

The product can be further purified by recrystallization or column chromatography if necessary.

-

Biological Activity and Applications

While specific biological activities for this compound are not extensively documented in publicly available literature, its structural motifs are present in a variety of biologically active compounds. The pyridine ring is a common feature in many pharmaceuticals, and the aniline moiety is a versatile precursor in drug synthesis.[4] Derivatives of aniline and pyridine are known to exhibit a wide range of biological activities, including but not limited to, kinase inhibition and antimicrobial effects.[4] Therefore, this compound represents a valuable building block for the synthesis of novel compounds with potential therapeutic applications.

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[2] It is also known to cause skin and serious eye irritation and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This technical guide has summarized the key chemical properties, structural details, and a viable synthetic route for this compound. The provided information serves as a valuable resource for researchers and professionals in the fields of chemistry and drug development. Further experimental investigation is warranted to fully characterize its physical properties and explore its potential biological activities.

References

Spectroscopic and Spectrometric Characterization of 4-(Pyridin-3-yloxy)aniline: A Technical Guide

Introduction: 4-(Pyridin-3-yloxy)aniline, with the molecular formula C₁₁H₁₀N₂O and a molecular weight of 186.21 g/mol , is a heterocyclic compound of interest in medicinal chemistry and materials science.[1][2] Its structure, featuring a pyridine ring linked to an aniline moiety via an ether bond, provides a unique scaffold for the development of novel therapeutic agents and functional materials. Accurate structural elucidation and purity assessment are paramount, necessitating a comprehensive analysis using various spectroscopic techniques. This guide provides an in-depth overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, complete with experimental protocols and data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment, connectivity, and number of different types of protons and carbons in the molecule.

Data Presentation

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.21–7.11 | m | 2H | Aromatic Protons |

| 6.97–6.89 | m | 1H | Aromatic Proton |

| 4.40 | br | 2H | -NH₂ Protons |

Solvent: CDCl₃, Frequency: 500 MHz[3]

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 147.61 | Aromatic Carbon |

| 143.77 | Aromatic Carbon |

| 130.07 | Aromatic Carbon |

| 125.40 | Aromatic Carbon |

| 113.47 | Aromatic Carbon |

| 109.87 | Aromatic Carbon |

Solvent: CDCl₃, Frequency: 125 MHz[3]

Experimental Protocol: NMR Spectroscopy

A solution of this compound is prepared by dissolving 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) within a standard 5 mm NMR tube.[4] A small amount of Tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[4]

The NMR spectra are acquired on a spectrometer, such as a Varian 500 MHz or Bruker 300 MHz instrument.[4]

-

¹H NMR: The spectrum is recorded at a frequency of 500 MHz. Key acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width appropriate for proton signals (typically 0-12 ppm).

-

¹³C NMR: The spectrum is recorded at a corresponding frequency of 125 MHz. ¹³C NMR experiments generally require a larger number of scans due to the low natural abundance of the ¹³C isotope. Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom.[4]

Data processing involves Fourier transformation of the Free Induction Decay (FID), followed by phase and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak or the internal standard.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations (stretching and bending).[5]

Data Presentation

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its primary amine, ether, and aromatic functionalities.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400-3300 | N-H Asymmetric & Symmetric Stretch | Primary Aromatic Amine |

| 3100-3000 | C-H Stretch | Aromatic (Pyridine & Aniline) |

| 1650-1580 | N-H Bend | Primary Amine |

| 1600-1450 | C=C & C=N Stretch | Aromatic Rings |

| 1335-1250 | C-N Stretch | Aromatic Amine |

| ~1250 | C-O-C Asymmetric Stretch | Aryl Ether |

| ~1050 | C-O-C Symmetric Stretch | Aryl Ether |

| 910-665 | N-H Wag | Primary Amine |

Note: This table is based on typical frequency ranges for the indicated functional groups.[6]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

The Attenuated Total Reflectance (ATR) technique is a common and simple method for obtaining IR spectra of solid samples.[7]

-

Sample Preparation: A small, representative amount of the solid this compound is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).[7] The sample must be free of solvent and other impurities to avoid contamination of the spectrum.[5]

-

Spectrum Acquisition: A pressure anvil is applied to ensure firm contact between the sample and the crystal.[7] A background spectrum of the clean, empty ATR crystal is recorded first. Subsequently, the sample spectrum is recorded. The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

-

Data Collection: The spectrum is typically scanned over the mid-infrared range of 4000-400 cm⁻¹.[5] Multiple scans are averaged to improve the signal-to-noise ratio. The resulting spectrum is a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[8] It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Data Presentation

For this compound (C₁₁H₁₀N₂O), the monoisotopic mass is 186.0793 Da.[1] The mass spectrum is expected to show a prominent molecular ion peak corresponding to this mass.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z (Mass/Charge) | Ion | Notes |

| 186.08 | [M]⁺ | Molecular Ion |

| 187.09 | [M+H]⁺ | Protonated Molecular Ion (common in ESI, CI) |

Note: Fragmentation patterns would depend on the ionization technique used. PubChem lists a top peak at m/z 186 in the GC-MS spectrum.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. For quantitative analysis, an internal standard may be added at a known concentration.[9]

-

Sample Introduction: The sample solution is introduced into the mass spectrometer. For volatile compounds, this can be done via a Gas Chromatography (GC) system. For less volatile or thermally labile compounds, Liquid Chromatography (LC) coupled with an electrospray ionization (ESI) source is common.[10]

-

Ionization: The sample molecules are ionized. Electron Ionization (EI) is a common "hard" ionization technique used with GC-MS that causes significant fragmentation.[10] ESI is a "soft" ionization technique that typically results in a protonated molecular ion [M+H]⁺ with minimal fragmentation.[8]

-

Mass Analysis: The generated ions are separated by a mass analyzer (e.g., quadrupole, time-of-flight) based on their m/z ratio.

-

Detection: The separated ions are detected, and the data system generates a mass spectrum, which is a plot of relative ion intensity versus m/z. For high-resolution mass spectrometry (HRMS), calibration with a known reference compound is crucial to achieve high mass accuracy (typically better than 5 ppm).[11][12]

Spectroscopic Analysis Workflow

The logical flow for the characterization of a pure chemical compound like this compound involves a series of steps to gather complementary structural information.

Caption: Workflow for Spectroscopic Analysis of a Chemical Compound.

References

- 1. This compound | C11H10N2O | CID 3159631 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound DiscoveryCPR 80650-45-9 [sigmaaldrich.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. scienceopen.com [scienceopen.com]

- 5. community.wvu.edu [community.wvu.edu]

- 6. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 7. amherst.edu [amherst.edu]

- 8. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

- 12. youtube.com [youtube.com]

4-(Pyridin-3-yloxy)aniline CAS number 80650-45-9

An In-depth Technical Guide to 4-(Pyridin-3-yloxy)aniline (CAS 80650-45-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a heterocyclic aromatic amine of interest in medicinal chemistry and materials science. This document consolidates available data on its physicochemical properties, potential synthetic routes, and prospective biological activities, drawing parallels from structurally related compounds.

Physicochemical Properties

This compound is a solid organic compound at room temperature.[1] Its key physicochemical properties are summarized in the table below, compiled from various chemical data repositories.

| Property | Value | Source(s) |

| CAS Number | 80650-45-9 | [1][2] |

| Molecular Formula | C₁₁H₁₀N₂O | [2][3] |

| Molecular Weight | 186.21 g/mol | [2][3] |

| Physical Form | Solid | [1] |

| Boiling Point | 346.2°C at 760 mmHg | [4] |

| InChI | 1S/C11H10N2O/c12-9-3-5-10(6-4-9)14-11-2-1-7-13-8-11/h1-8H,12H2 | [1] |

| InChIKey | ZSLIXJKSPVCNHZ-UHFFFAOYSA-N | [1][2] |

| SMILES | NC1=CC=C(C=C1)OC2=CC=CN=C2 | |

| Purity | Typically ≥95% | [1] |

| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | [1] |

Synthesis and Experimental Protocols

A potential synthetic workflow is outlined below:

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Reduction of 3-(4-Nitrophenoxy)pyridine

This protocol is a generalized procedure based on common methods for the reduction of aromatic nitro compounds to anilines, such as those used for the synthesis of similar aniline derivatives.[5][6]

Materials:

-

3-(4-Nitrophenoxy)pyridine (1.0 eq)

-

Iron powder (Fe) or Tin(II) chloride (SnCl₂) (excess, e.g., 3-5 eq)

-

Ammonium chloride (NH₄Cl) or Hydrochloric acid (HCl)

-

Solvent (e.g., Ethanol, Methanol, or Ethyl Acetate)

-

Water

-

Base for neutralization (e.g., Sodium bicarbonate, Sodium carbonate)

-

Drying agent (e.g., Anhydrous sodium sulfate)

Procedure:

-

Reaction Setup: To a round-bottom flask, add 3-(4-nitrophenoxy)pyridine and the chosen solvent.

-

Addition of Reducing Agent: Add the reducing agent (e.g., iron powder and ammonium chloride in water, or a solution of SnCl₂ in HCl).

-

Reaction: Heat the mixture to reflux and stir vigorously for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

If the reaction was performed under acidic conditions, carefully neutralize the mixture with a saturated solution of a base like sodium bicarbonate until the pH is approximately 8.

-

Filter the mixture to remove any solid residues.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

-

Purification: Concentrate the organic solution under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.

Potential Biological Activity and Mechanism of Action

Direct studies on the biological activity of this compound are limited. However, its structural motifs—a substituted aniline linked to a pyridine ring—are prevalent in a variety of pharmacologically active compounds, particularly kinase inhibitors.

Structurally similar compounds, such as N-(pyridin-3-yl)pyrimidin-4-amine analogues, have been identified as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2).[7] Dysregulation of CDK2 is a significant factor in the development of several cancers.[7] Another related structure, 3-Methyl-4-(pyridin-4-yl)aniline, is a key component of Nilotinib, a tyrosine kinase inhibitor that targets the BCR-ABL fusion protein in chronic myelogenous leukemia (CML).[8]

Based on these analogies, it is plausible that this compound could act as an inhibitor of various protein kinases by competing with ATP for binding to the kinase domain.

Potential Signaling Pathway Involvement: CDK2 Inhibition

The diagram below illustrates the general mechanism of CDK2 inhibition, a potential mode of action for compounds with a similar scaffold.

Caption: Potential mechanism of action via CDK2 inhibition.

Analytical Methods

The characterization and quality control of this compound would typically involve a combination of standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the chemical structure and assess purity.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups present in the molecule.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

-

Elemental Analysis: To confirm the elemental composition of the synthesized compound.

Safety and Handling

According to available safety data, this compound is classified as harmful if swallowed and may cause an allergic skin reaction.[1][2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H317 | May cause an allergic skin reaction |

| Precautionary Statement | Description |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection |

This guide provides a summary of the available technical information for this compound. Further experimental validation is necessary to confirm the proposed synthetic routes and to fully elucidate its biological activity and potential therapeutic applications.

References

- 1. This compound | 80650-45-9 [sigmaaldrich.com]

- 2. 80650-45-9[this compound]- Acmec Biochemical [acmec.com.cn]

- 3. This compound | C11H10N2O | CID 3159631 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-pyridin-3-yloxyaniline80650-45-9,Purity≥97%_Hangzhou J&H Chemical Co., Ltd. [molbase.com]

- 5. WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine - Google Patents [patents.google.com]

- 6. 4-chloro-3-(pyridin-2-yl)aniline synthesis - chemicalbook [chemicalbook.com]

- 7. N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. benchchem.com [benchchem.com]

The Solubility Profile of 4-(Pyridin-3-yloxy)aniline: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of 4-(Pyridin-3-yloxy)aniline, a key chemical intermediate in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols for solubility determination and a framework for understanding its behavior in common organic solvents.

Executive Summary

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its general solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀N₂O | [1][2] |

| Molecular Weight | 186.21 g/mol | [1][2] |

| Appearance | Solid | [2] |

| InChI Key | ZSLIXJKSPVCNHZ-UHFFFAOYSA-N | [1][2] |

| SMILES | C1=CC(=CN=C1)OC2=CC=C(C=C2)N | [1] |

Quantitative Solubility Data

As of the date of this publication, a comprehensive search of scientific databases and literature has not yielded specific quantitative solubility data for this compound in a range of common organic solvents. The absence of this data highlights a knowledge gap and underscores the importance of the standardized experimental protocols provided in this guide. Researchers are encouraged to utilize the following methodologies to determine the solubility of this compound in solvents relevant to their work.

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental aspect of pre-formulation studies and process development.[3] The following section details the widely accepted shake-flask method, which is considered the "gold standard" for determining thermodynamic (equilibrium) solubility.[4][5][6]

The Shake-Flask Method for Thermodynamic Solubility

This method involves equilibrating an excess amount of the solid compound with a solvent of interest over a defined period at a constant temperature.[7]

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, tetrahydrofuran (THF), dimethyl sulfoxide (DMSO))

-

Scintillation vials or flasks with tight-fitting caps

-

Orbital shaker or incubator with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm or 0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation: Add an excess amount of this compound to a series of vials, ensuring that there will be undissolved solid remaining at equilibrium.

-

Solvent Addition: Accurately add a known volume of the desired organic solvent to each vial.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached.[7][8] The time to reach equilibrium should be determined experimentally by taking measurements at different time points until the concentration remains constant.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle. To separate the saturated solution from the undissolved solid, either centrifuge the vials or filter the supernatant using a syringe filter.[4][9] It is crucial to perform this step at the equilibration temperature to prevent any changes in solubility.[8]

-

Quantification:

-

HPLC Method: This is the preferred method due to its specificity and ability to detect impurities.[8][10]

-

Prepare a calibration curve by making a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Inject the standards into the HPLC system to establish a linear relationship between concentration and peak area.

-

Dilute the saturated filtrate with a known volume of the solvent to bring the concentration within the range of the calibration curve.

-

Inject the diluted sample and determine the concentration from the calibration curve.

-

Calculate the original solubility by taking the dilution factor into account.

-

-

UV-Vis Spectroscopy Method: This method is faster but less specific than HPLC.[9]

-

Prepare a calibration curve of absorbance versus concentration using standard solutions.

-

Dilute the saturated filtrate and measure its absorbance at the wavelength of maximum absorbance (λmax) for this compound.

-

Calculate the solubility using the calibration curve and the dilution factor.

-

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

Caption: Workflow for solubility determination using the shake-flask method.

Conclusion

While specific solubility data for this compound in common organic solvents is not currently published, this guide provides the necessary detailed protocols for researchers to confidently and accurately determine these crucial parameters. The application of the standardized shake-flask method coupled with reliable analytical techniques such as HPLC will ensure the generation of high-quality, reproducible data, thereby facilitating more efficient and informed drug discovery and development processes.

References

- 1. This compound | C11H10N2O | CID 3159631 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound DiscoveryCPR 80650-45-9 [sigmaaldrich.com]

- 3. solubility experimental methods.pptx [slideshare.net]

- 4. enamine.net [enamine.net]

- 5. pharmacyfreak.com [pharmacyfreak.com]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. 2024.sci-hub.se [2024.sci-hub.se]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 10. pharmaguru.co [pharmaguru.co]

Starting materials for 4-(Pyridin-3-yloxy)aniline synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the primary synthetic routes to obtain 4-(pyridin-3-yloxy)aniline, a key building block in pharmaceutical research and development. The document outlines the core starting materials, provides detailed experimental protocols for the key synthetic strategies, and presents quantitative data in structured tables for easy comparison and implementation.

Core Synthetic Strategies

The synthesis of this compound predominantly relies on the formation of a diaryl ether bond, followed by the reduction of a nitro group. The two most prevalent and effective methods for constructing the central C-O-C linkage are Nucleophilic Aromatic Substitution (SNAr) and the Ullmann Condensation. A subsequent reduction of the nitro-intermediate yields the target aniline.

Route 1: Nucleophilic Aromatic Substitution (SNAr) followed by Nitro Reduction

This is a widely employed and efficient two-step process. The first step involves the reaction of a halo- or nitro-substituted aromatic ring with a hydroxyl-containing counterpart. For the synthesis of this compound, this typically involves the reaction of 3-hydroxypyridine with an activated 4-halonitrobenzene, such as 4-fluoronitrobenzene. The electron-withdrawing nitro group activates the phenyl ring, facilitating nucleophilic attack by the pyridinoxide. The resulting nitro-intermediate is then reduced to the desired aniline.

dot

Caption: SNAr and Reduction Pathway.

Route 2: Ullmann Condensation followed by Nitro Reduction

The Ullmann condensation is a classical copper-catalyzed cross-coupling reaction to form diaryl ethers. In this approach, 3-hydroxypyridine is coupled with a 4-halonitrobenzene, typically 4-bromonitrobenzene or 4-iodonitrobenzene, in the presence of a copper catalyst and a base at elevated temperatures. Similar to the SNAr route, the resulting 3-(4-nitrophenoxy)pyridine intermediate is subsequently reduced to afford this compound.

dot

Caption: Ullmann Condensation and Reduction Pathway.

Starting Materials and Reagents

The selection of starting materials is crucial for a successful synthesis. The following tables summarize the key reactants for the principal synthetic routes.

Table 1: Core Starting Materials

| Role in Synthesis | Compound Name | Chemical Structure | Notes |

| Pyridine Core | 3-Hydroxypyridine |  | A common starting material for both SNAr and Ullmann reactions. |

| Aniline Precursor | 4-Fluoronitrobenzene |  | Highly reactive towards SNAr due to the strong electron-withdrawing effects of the nitro group and the good leaving group ability of fluoride. |

| Aniline Precursor | 4-Bromonitrobenzene |  | A suitable substrate for the Ullmann condensation. |

Table 2: Key Reagents and Catalysts

| Reaction Type | Reagent/Catalyst | Role | Typical Examples |

| SNAr | Base | Deprotonation of 3-hydroxypyridine | K2CO3, NaH, Cs2CO3 |

| Ullmann Condensation | Catalyst | C-O bond formation | CuI, Cu2O, Cu powder |

| Ullmann Condensation | Base | Deprotonation and catalyst activation | K2CO3, Cs2CO3 |

| Nitro Reduction | Reducing Agent | Conversion of -NO2 to -NH2 | Fe/HCl, SnCl2·2H2O, H2 with Pd/C |

Experimental Protocols

The following are detailed experimental methodologies for the key steps in the synthesis of this compound.

Step 1: Synthesis of 3-(4-Nitrophenoxy)pyridine via SNAr

Materials:

-

3-Hydroxypyridine

-

4-Fluoronitrobenzene

-

Potassium carbonate (K2CO3)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

Procedure:

-

To a solution of 3-hydroxypyridine (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add 4-fluoronitrobenzene (1.1 eq) to the reaction mixture.

-

Heat the reaction mixture to 80-100 °C and monitor the progress by TLC.

-

After completion, cool the reaction to room temperature and pour it into ice-water.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 3-(4-nitrophenoxy)pyridine.

Step 2: Synthesis of this compound via Nitro Reduction

Materials:

-

3-(4-Nitrophenoxy)pyridine

-

Iron powder (Fe)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol

-

Sodium bicarbonate (NaHCO3) solution

-

Ethyl acetate

Procedure:

-

In a round-bottom flask, suspend 3-(4-nitrophenoxy)pyridine (1.0 eq) and iron powder (3.0-5.0 eq) in a mixture of ethanol and water.

-

Heat the mixture to reflux (approximately 70-80 °C).

-

Add concentrated hydrochloric acid dropwise with vigorous stirring.

-

Continue refluxing and monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and neutralize by the careful addition of a saturated sodium bicarbonate solution until the pH is ~8.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of this compound. Please note that yields can vary based on reaction scale and optimization.

Table 3: Reaction Data

| Step | Reaction | Starting Materials | Key Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | SNAr | 3-Hydroxypyridine, 4-Fluoronitrobenzene | K2CO3 | DMF | 80-100 | 4-8 | 75-90 |

| 2 | Nitro Reduction | 3-(4-Nitrophenoxy)pyridine | Fe, HCl | Ethanol/Water | 70-80 | 2-4 | 80-95 |

Logical Workflow for Synthesis

dot

Caption: General experimental workflow.

This guide provides a comprehensive overview of the primary methods for synthesizing this compound, offering a solid foundation for researchers and professionals in the field of drug development and organic synthesis. The outlined protocols and data serve as a starting point for laboratory implementation and further optimization.

An In-depth Technical Guide to the Formation of 4-(Pyridin-3-yloxy)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the formation of 4-(Pyridin-3-yloxy)aniline, a key building block in medicinal chemistry. The document details the plausible synthetic routes, with a primary focus on the Ullmann Condensation, supported by analogous procedures. Alternative synthetic strategies, including the Buchwald-Hartwig C-O coupling and Nucleophilic Aromatic Substitution (SNAr), are also discussed. This guide includes detailed, inferred experimental protocols, tabulated data for key reagents, and visualizations of the reaction mechanisms and workflows to facilitate a deeper understanding for professionals in organic synthesis and drug development.

Introduction

This compound is a significant scaffold in the design and synthesis of pharmacologically active molecules. Its structure, featuring a diaryl ether linkage between a pyridine and an aniline moiety, is present in numerous compounds investigated for a range of therapeutic applications. A thorough understanding of its synthesis is therefore crucial for researchers engaged in the discovery and development of new chemical entities. This guide elucidates the primary mechanisms and methodologies for the formation of this important intermediate.

Primary Synthetic Route: The Ullmann Condensation

The most probable and widely applicable method for the synthesis of this compound is the copper-catalyzed Ullmann condensation. This reaction involves the coupling of an aryl halide with an alcohol in the presence of a copper catalyst and a base. For the synthesis of the target molecule, two main pathways are viable, with the second being more common due to the higher reactivity of aryl halides activated by an electron-withdrawing group.

-

Pathway A: Coupling of 3-hydroxypyridine with 4-bromo- or 4-iodoaniline (with a protected amine).

-

Pathway B: Coupling of a 3-halopyridine with 4-aminophenol (with a protected amine).

-

Pathway C (most likely): Coupling of 3-hydroxypyridine with 4-fluoronitrobenzene or 4-chloronitrobenzene, followed by reduction of the nitro group. This pathway is often preferred due to the activation of the halide by the nitro group.

Reaction Mechanism

The Ullmann condensation for the formation of diaryl ethers is generally understood to proceed through the following key steps:

-

Formation of a Copper(I) Alkoxide: The alcohol (or phenol) reacts with a copper(I) salt in the presence of a base to form a copper(I) alkoxide intermediate.

-

Oxidative Addition: The aryl halide undergoes oxidative addition to the copper(I) center, forming a copper(III) intermediate.

-

Reductive Elimination: The aryl and alkoxy groups on the copper(III) center are eliminated, forming the C-O bond of the diaryl ether and regenerating the copper(I) catalyst.

Visualization of the Ullmann Condensation Mechanism

Caption: Catalytic cycle for the Ullmann condensation synthesis of this compound.

Experimental Protocol (Inferred from Analogous Syntheses)

This protocol is based on established procedures for Ullmann condensations, particularly the synthesis of analogous diaryl ethers. Optimization may be required.

Step 1: Synthesis of 3-(4-Nitrophenoxy)pyridine

-

Materials:

-

3-Hydroxypyridine

-

4-Fluoronitrobenzene or 4-Chloronitrobenzene

-

Copper(I) iodide (CuI) or Copper(I) oxide (Cu₂O)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (anhydrous)

-

-

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-hydroxypyridine (1.0 eq), 4-fluoronitrobenzene (1.0-1.2 eq), potassium carbonate (2.0-3.0 eq), and copper(I) iodide (0.1-0.2 eq).

-

Add anhydrous DMF to the flask.

-

Heat the reaction mixture to 120-150 °C and stir vigorously for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction with aqueous ammonia and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 3-(4-nitrophenoxy)pyridine.

-

Step 2: Reduction of 3-(4-Nitrophenoxy)pyridine to this compound

-

Materials:

-

3-(4-Nitrophenoxy)pyridine

-

Iron powder (Fe) or Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated hydrochloric acid (HCl) or Ammonium chloride (NH₄Cl)

-

Ethanol (EtOH) or Acetic acid (AcOH)

-

Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH) solution

-

-

Procedure:

-

In a round-bottom flask, dissolve 3-(4-nitrophenoxy)pyridine in ethanol or acetic acid.

-

Add iron powder (3.0-5.0 eq) and a catalytic amount of concentrated hydrochloric acid or a solution of ammonium chloride.

-

Heat the mixture to reflux (approximately 70-80 °C) for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.

-

Carefully neutralize the filtrate with a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the pH is ~8.

-

Extract the product with ethyl acetate or dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization to afford this compound.

-

Quantitative Data (Illustrative)

The following table presents illustrative quantitative data based on typical Ullmann condensation reactions. Actual results may vary depending on the specific conditions and scale.

| Parameter | Step 1: Ullmann Coupling | Step 2: Nitro Reduction |

| Reactant Ratio | 3-Hydroxypyridine: 1.0 eq | 3-(4-Nitrophenoxy)pyridine: 1.0 eq |

| 4-Fluoronitrobenzene: 1.1 eq | Fe powder: 4.0 eq | |

| K₂CO₃: 2.5 eq | HCl (conc.): 0.2 eq | |

| CuI: 0.15 eq | ||

| Solvent | Anhydrous DMF | Ethanol |

| Temperature | 140 °C | 78 °C (Reflux) |

| Reaction Time | 18 hours | 3 hours |

| Typical Yield | 70-85% | 85-95% |

| Purification | Column Chromatography | Column Chromatography/Recrystallization |

Alternative Synthetic Routes

While the Ullmann condensation is a robust method, other modern cross-coupling reactions can also be employed for the synthesis of this compound.

Buchwald-Hartwig C-O Coupling

The palladium-catalyzed Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, and its principles can be extended to C-O bond formation.[1][2] This reaction typically offers milder conditions and a broader substrate scope compared to the Ullmann condensation.

-

Reaction: Coupling of 3-hydroxypyridine with a 4-halo-N-protected aniline or coupling of a 3-halopyridine with a 4-hydroxy-N-protected aniline.

-

Catalyst System: A palladium(0) source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a phosphine ligand (e.g., XPhos, SPhos, or RuPhos).

-

Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃).

-

Solvent: Anhydrous toluene or dioxane.

Caption: General workflow for the Buchwald-Hartwig C-O coupling synthesis.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution can be a viable pathway, particularly if the pyridine ring is activated with a suitable leaving group at the 3-position and the reaction is performed with the phenoxide of a protected 4-aminophenol.[3][4][5] Alternatively, and more likely, a 4-halonitrobenzene (where the halogen is activated by the para-nitro group) can react with the pyridin-3-oxide.

-

Reaction: Reaction of 3-hydroxypyridine with 4-fluoronitrobenzene in the presence of a base. The fluoride is an excellent leaving group in SNAr reactions.

-

Conditions: Typically requires a polar aprotic solvent (e.g., DMF, DMSO) and elevated temperatures.

-

Subsequent Step: Reduction of the nitro group to an amine.

Caption: Mechanism of the SNAr reaction for the formation of the diaryl ether intermediate.

Conclusion

The formation of this compound can be achieved through several reliable synthetic methodologies. The Ullmann condensation represents a classic and effective approach, particularly when starting from 3-hydroxypyridine and an activated 4-halonitrobenzene, followed by nitro group reduction. For researchers seeking milder conditions and broader functional group tolerance, the palladium-catalyzed Buchwald-Hartwig C-O coupling offers a powerful alternative. Nucleophilic aromatic substitution also presents a viable pathway, especially with appropriately activated substrates. The choice of synthetic route will ultimately depend on the availability of starting materials, desired scale, and the specific requirements of the research or development program. This guide provides the foundational knowledge for the successful synthesis of this valuable chemical intermediate.

References

The Reactivity of the Aniline Group in 4-(Pyridin-3-yloxy)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Pyridin-3-yloxy)aniline is a heterocyclic aromatic amine of significant interest in medicinal chemistry and drug discovery. Its structure, which combines an aniline moiety with a pyridine ring through an ether linkage, presents a unique reactivity profile that is crucial for its application as a synthetic intermediate in the development of pharmacologically active agents. This technical guide provides an in-depth analysis of the reactivity of the aniline group in this molecule, supported by available data, generalized experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers in organic synthesis and drug development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. These properties are fundamental to understanding its behavior in chemical reactions and biological systems.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀N₂O | PubChem[1] |

| Molecular Weight | 186.21 g/mol | PubChem[1], Sigma-Aldrich |

| CAS Number | 80650-45-9 | PubChem[1], Sigma-Aldrich |

| Physical Form | Solid | Sigma-Aldrich |

| InChI Key | ZSLIXJKSPVCNHZ-UHFFFAOYSA-N | PubChem[1], Sigma-Aldrich |

| SMILES | C1=CC(=CN=C1)OC2=CC=C(C=C2)N | PubChem[1] |

Reactivity of the Aniline Group

The reactivity of the aniline group in this compound is primarily dictated by the lone pair of electrons on the nitrogen atom. This lone pair is in conjugation with the π-system of the benzene ring, making the ring electron-rich and highly susceptible to electrophilic attack. The amino group is a strong activating and ortho-, para-directing group in electrophilic aromatic substitution reactions.[2][3]

The presence of the pyridin-3-yloxy substituent introduces additional electronic effects. The ether oxygen also donates electron density to the benzene ring via resonance, further activating it. However, the pyridine ring is an electron-withdrawing group, which can modulate the overall electron density of the molecule. The position of the nitrogen atom in the pyridine ring is crucial; in the 3-position, its electron-withdrawing inductive effect is less pronounced on the aniline ring compared to the 2- or 4-positions.

Basicity

Electrophilic Aromatic Substitution

Due to the strong activating nature of the amino group, this compound is expected to be highly reactive towards electrophiles.[3][5] Substitution will be directed to the positions ortho to the amino group (positions 2 and 6 of the aniline ring).

Diagram 1: Electrophilic Aromatic Substitution

Caption: General workflow for electrophilic aromatic substitution on this compound.

Key Reactions:

-

Halogenation: Reaction with bromine water is expected to result in rapid polysubstitution at the ortho positions.[2] To achieve monosubstitution, protection of the amino group as an acetanilide is a common strategy.[3]

-

Nitration: Direct nitration with a mixture of nitric and sulfuric acids can lead to oxidation and the formation of a significant amount of the meta-isomer due to the protonation of the highly basic amino group in the strongly acidic medium.[2][5] Protection of the amino group is, therefore, necessary for selective para-nitration.

-

Sulfonation: Sulfonation with fuming sulfuric acid is expected to yield the corresponding sulfonic acid, with the substitution occurring at the ortho position.[2]

Acylation

The aniline group readily undergoes acylation with acyl chlorides or anhydrides to form amides. This reaction is often used to protect the amino group and to reduce its activating effect during subsequent electrophilic aromatic substitution reactions.[3]

Diagram 2: Acylation of the Aniline Group

Caption: Acylation of this compound to form the corresponding amide.

Alkylation

N-alkylation of the aniline group can be achieved using alkyl halides. However, overalkylation to form secondary and tertiary amines is a common side reaction. Reductive amination with aldehydes or ketones is an alternative method for controlled mono-alkylation. More recent methods have also explored pyridine-mediated, transition-metal-free N-alkylation of anilines using alcohols.[6]

Diazotization

Primary aromatic amines like this compound can be converted to diazonium salts upon treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures.[7][8] These diazonium salts are versatile intermediates that can undergo a variety of transformations, including Sandmeyer, Schiemann, and azo coupling reactions.[7][9]

Diagram 3: Diazotization and Subsequent Reactions

Caption: Formation of a diazonium salt from this compound and its subsequent reactions.

Experimental Protocols

The following are generalized experimental protocols for key reactions involving the aniline group of this compound. These are based on standard procedures for anilines and may require optimization.[10][11]

Acylation (Acetylation)

Materials:

-

This compound

-

Acetic anhydride

-

Pyridine (as a base)

-

Suitable solvent (e.g., dichloromethane or tetrahydrofuran)

Procedure:

-

Dissolve this compound in the chosen solvent in a round-bottom flask.

-

Add pyridine to the solution.

-

Slowly add acetic anhydride to the reaction mixture while stirring.

-

Stir the reaction at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain N-(4-(pyridin-3-yloxy)phenyl)acetamide.

Diazotization and Azo Coupling

Materials:

-

This compound

-

Sodium nitrite (NaNO₂)

-

Concentrated hydrochloric acid (HCl)

-

A coupling agent (e.g., phenol or N,N-dimethylaniline)

-

Sodium hydroxide (NaOH) solution

Procedure:

-

Diazotization:

-

Dissolve this compound in a mixture of concentrated HCl and water, and cool the solution to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5 °C.

-

Stir the mixture for 15-30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

-

Azo Coupling:

-

In a separate beaker, dissolve the coupling agent in an aqueous solution of sodium hydroxide and cool it to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the solution of the coupling agent with vigorous stirring.

-

A colored azo compound should precipitate.

-

Stir for an additional 30 minutes, then filter the product, wash with cold water, and dry.

-

Quantitative Data

Direct quantitative data on the reactivity of this compound is limited in the public domain. Table 2 provides a comparison of the pKa values of the conjugate acids of aniline and related compounds to estimate the basicity of the target molecule.

| Compound | pKa of Conjugate Acid | Reference |

| Aniline | 4.63 | [4] |

| 4-Methylaniline | 5.08 | [4][12] |

| 4-Chloroaniline | 4.15 | [4] |

| 4-Nitroaniline | 1.0 | [4] |

| Pyridine | 5.25 | [4] |

Based on these values, the pKa of the anilinium ion of this compound is expected to be slightly higher than that of aniline due to the electron-donating ether linkage, but potentially moderated by the electron-withdrawing pyridine ring.

Conclusion

The aniline group in this compound is a highly reactive functional group that plays a pivotal role in the synthetic utility of this molecule. Its strong activating and ortho-, para-directing nature in electrophilic aromatic substitution, coupled with its ability to undergo acylation, alkylation, and diazotization, makes it a versatile handle for chemical modification. Understanding the nuances of its reactivity, including the electronic influence of the pyridin-3-yloxy substituent, is essential for designing efficient synthetic routes to novel compounds with potential therapeutic applications. While direct quantitative data for this specific molecule is sparse, a solid understanding can be derived from the well-established chemistry of anilines and related heterocyclic compounds.

References

- 1. This compound | C11H10N2O | CID 3159631 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. colapret.cm.utexas.edu [colapret.cm.utexas.edu]

- 5. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]

- 6. Pyridine mediated transition-metal-free direct alkylation of anilines using alcohols via borrowing hydrogen conditions - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. Diazotisation [organic-chemistry.org]

- 8. pccc.icrc.ac.ir [pccc.icrc.ac.ir]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. alfa-chemistry.com [alfa-chemistry.com]

The Emerging Therapeutic Potential of the 4-(Pyridin-3-yloxy)aniline Scaffold: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 4-(pyridin-3-yloxy)aniline core is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry for its potential as a scaffold in the design of novel therapeutic agents. This technical guide provides an in-depth analysis of the biological activities associated with this scaffold, with a particular focus on its role in the development of kinase inhibitors for oncology.

Introduction to the this compound Scaffold

The unique structural arrangement of the this compound scaffold, featuring a pyridine ring linked to an aniline moiety through an ether bond, provides a versatile platform for molecular design. The pyridine nitrogen can act as a hydrogen bond acceptor, a crucial interaction for binding to the hinge region of many protein kinases. The aniline portion offers a readily modifiable site for introducing various substituents to optimize potency, selectivity, and pharmacokinetic properties. This combination of features has made it a compelling starting point for the development of targeted therapies.

Biological Activity: A Focus on Kinase Inhibition

Research has predominantly highlighted the potential of the this compound scaffold in the development of potent kinase inhibitors. Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Derivatives of this scaffold have shown inhibitory activity against several key oncogenic kinases.

c-Met Kinase Inhibition

The mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are key drivers of tumor growth, invasion, and metastasis. Aberrant c-Met signaling is implicated in a wide range of human cancers. Several studies have explored derivatives of the closely related 4-(pyridin-4-yloxy)aniline scaffold as potent type II c-Met inhibitors. While specific IC50 values for a broad series of this compound derivatives are not extensively documented in single public reports, the data from analogous compounds strongly suggest the potential of this scaffold. For instance, N-(4-(pyridin-4-yloxy)phenyl)-1,2-dihydropyridine-3-carboxamide derivatives have demonstrated significant c-Met inhibitory activity.

VEGFR-2 Kinase Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. Inhibition of VEGFR-2 is a clinically validated strategy in cancer therapy. Pyridine-derived compounds have been successfully developed as VEGFR-2 inhibitors. The this compound scaffold can be rationally designed to target the ATP-binding site of VEGFR-2.

Quantitative Data on Biological Activity

The following tables summarize the available quantitative data for compounds containing scaffolds closely related to this compound, demonstrating their potential as kinase inhibitors.

Table 1: c-Met Kinase Inhibitory Activity of Pyridine-Containing Compounds

| Compound ID | Modification on Scaffold | Target Kinase | IC50 (µM) | Cancer Cell Line | IC50 (µM) |

| 11c | Quinazoline headgroup | c-Met | 0.08 | HeLa | 0.9 |

| 11i | Quinazoline headgroup | c-Met | 0.05 | HeLa | 1.1 |

| 13b | Tetrahydro-pyridothienopyrimidine headgroup | c-Met | 0.02 | HeLa | 1.3 |

| 13h | Tetrahydro-pyridothienopyrimidine headgroup | c-Met | 0.05 | HeLa | 1.5 |

| B26 | 4-(pyridin-4-yloxy)benzamide with 1,2,3-triazole | c-Met | Not explicitly stated | A549 | 3.22[1] |

| HeLa | 4.33[1] | ||||

| MCF-7 | 5.82[1] |

Data for compounds 11c, 11i, 13b, and 13h are from a study on c-MET inhibitors with various headgroups, indicating the potential of the core structure.[2]

Table 2: VEGFR-2 Kinase and Anticancer Inhibitory Activity of Pyridine-Derived Compounds

| Compound ID | Modification on Pyridine Scaffold | VEGFR-2 IC50 (µM) | HepG2 IC50 (µM) | MCF-7 IC50 (µM) |

| 8 | 2-cyanoacetohydrazone derivative | 0.13[3] | 4.34[3] | 10.29[3] |

| 9 | 2-cyanoacetohydrazone derivative | 0.13[3] | 4.68[3] | 11.06[3] |

| 10 | 2-cyanoacetohydrazone derivative | 0.12[3] | 4.25[3] | 6.08[3] |

| 15 | 2-cyanoacetohydrazone derivative | Not explicitly stated | 6.37[3] | 12.83[3] |

| Sorafenib (Reference) | - | 0.10[3] | 9.18[3] | 5.47[3] |

Signaling Pathways

Compounds based on the this compound scaffold primarily exert their effects by inhibiting protein kinases, thereby modulating key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.

Figure 1: Key signaling pathways modulated by this compound derivatives.

Experimental Protocols

Detailed and robust experimental protocols are crucial for the evaluation of the biological activity of novel compounds. Below are representative methodologies for key assays.

General Workflow for Synthesis and Evaluation

Figure 2: General experimental workflow for inhibitor development.

In Vitro c-Met Kinase Inhibition Assay (ELISA-based)

This protocol outlines a general procedure for determining the in vitro inhibitory activity of a compound against the c-Met kinase.

-

Plate Preparation : A 96-well microtiter plate is coated with a poly (Glu, Tyr) 4:1 substrate and incubated overnight at 4°C. The plate is then washed with a wash buffer (e.g., PBS with 0.05% Tween-20) and blocked with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.

-

Compound Preparation : Test compounds are serially diluted in a suitable solvent (e.g., DMSO) and then further diluted in kinase assay buffer.

-

Kinase Reaction : Recombinant human c-Met enzyme is added to the wells, followed by the addition of the test compound dilutions. The kinase reaction is initiated by adding an ATP solution. The plate is incubated for a specified time (e.g., 60 minutes) at 30°C.

-

Detection : After incubation, the plate is washed, and a primary antibody specific for phosphorylated tyrosine (pY20) conjugated to horseradish peroxidase (HRP) is added to each well and incubated for 1 hour.

-

Signal Measurement : The plate is washed again, and a substrate for HRP (e.g., TMB) is added. The reaction is stopped with a stop solution (e.g., 2N H₂SO₄), and the absorbance is read at 450 nm using a microplate reader.

-

Data Analysis : The percentage of inhibition is calculated for each compound concentration relative to a DMSO control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[4]

In Vitro VEGFR-2 Kinase Inhibition Assay

A common method for assessing VEGFR-2 inhibition is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

Reagents : Recombinant human VEGFR-2 kinase, a biotinylated peptide substrate, ATP, a europium-labeled anti-phosphotyrosine antibody, and streptavidin-allophycocyanin (SA-APC).

-

Assay Procedure : The kinase reaction is performed in a low-volume 384-well plate. The test compound, VEGFR-2 enzyme, and biotinylated substrate are incubated together. The reaction is initiated by the addition of ATP.

-

Termination and Detection : The reaction is stopped by the addition of EDTA. The detection reagents (europium-labeled antibody and SA-APC) are then added.

-

Signal Reading : After an incubation period, the TR-FRET signal is read on a compatible plate reader. The signal is proportional to the amount of phosphorylated substrate.

-

IC50 Determination : IC50 values are calculated by measuring the decrease in the FRET signal as a function of the inhibitor concentration.

Conclusion and Future Directions

The this compound scaffold represents a promising framework for the development of novel kinase inhibitors with potential applications in cancer therapy. The available data, particularly for the closely related c-Met and VEGFR-2 inhibitors, strongly support the continued exploration of this scaffold. Future research should focus on the synthesis and systematic biological evaluation of a diverse library of this compound derivatives to establish a comprehensive structure-activity relationship. This will enable the optimization of potency, selectivity, and pharmacokinetic profiles, ultimately leading to the identification of clinical candidates for the treatment of various malignancies. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to undertake such investigations.

References

- 1. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Biological Evaluation of Pyridineamide Derivatives Containing a 1,2,3-Triazole Fragment as Type II c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Advent of Pyridyloxyaniline Compounds: A Technical Guide to a Privileged Scaffold in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridyloxyaniline scaffold has emerged as a cornerstone in modern medicinal chemistry, particularly in the realm of targeted cancer therapy. This chemical motif, characterized by a pyridine ring linked to an aniline moiety through an ether bond, has proven to be a versatile framework for the design of potent and selective kinase inhibitors. This in-depth technical guide explores the discovery, history, and development of pyridyloxyaniline compounds, providing a comprehensive overview of their synthesis, biological activity, and mechanism of action. The strategic fusion of the pyridine and aniline rings has given rise to a new generation of therapeutics that effectively target key signaling pathways implicated in oncogenesis.

Discovery and Historical Perspective

The development of pyridyloxyaniline compounds is not attributable to a single discovery but rather represents an evolutionary step in drug design, building upon decades of research into pyridine and aniline derivatives as bioactive molecules.

Early Developments in Pyridine and Aniline Chemistry:

Historically, both pyridine and aniline have been recognized as "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets. Pyridine, a six-membered aromatic heterocycle containing a nitrogen atom, is a key component in numerous natural products and synthetic drugs.[1] Its derivatives have been extensively explored for their diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties. Similarly, the aniline scaffold has served as a fundamental building block for a vast array of pharmaceuticals.

The Rise of Kinase Inhibitors: